Docosyl caffeate

Elastase Inhibition Anti-inflammatory Natural Products

SAR studies on alkyl caffeates demand chain-length-defined reference compounds, yet sourcing high-purity long-chain (C22) standards with verified bioactivity remains a persistent bottleneck. Docosyl caffeate addresses this gap as the ultra-lipophilic (LogP 12.35) endpoint reference. • Elastase Inhibition: IC50 1.4 µg/mL - benchmark comparator for eicosanyl caffeate (C20, IC50 0.99 µg/mL) in SAR profiling. • Antioxidant 'Cut-Off' Research: Validated in DPPH & ABTS assays; defines upper chain-length efficacy limit in emulsified lipid oxidation models. • QC Standardization: Isolated from Glycyrrhiza glabra; ≥98% HPLC purity supports validated analytical method development for licorice extract batch consistency. Supplied with full COA/MSDS; shipped ambient globally. For research use only.

Molecular Formula C31H52O4
Molecular Weight 488.7 g/mol
CAS No. 28593-92-2
Cat. No. B109352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocosyl caffeate
CAS28593-92-2
Molecular FormulaC31H52O4
Molecular Weight488.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O
InChIInChI=1S/C31H52O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-35-31(34)25-23-28-22-24-29(32)30(33)27-28/h22-25,27,32-33H,2-21,26H2,1H3/b25-23+
InChIKeyGUWHMEMJBCLEBP-WJTDDFOZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Docosyl Caffeate: Overview & Key Properties


Docosyl caffeate (CAS 28593-92-2) is a phenylpropanoid compound formed by the esterification of caffeic acid with a long-chain (C22) fatty alcohol . This highly lipophilic molecule (LogP 12.35) has been isolated from natural sources including Glycyrrhiza species and the halophytic plant Halocnemum strobilaceum [1]. As a member of the alkyl caffeate family, its extended hydrocarbon tail fundamentally alters its partitioning behavior in biphasic systems and its interactions with biological membranes compared to shorter-chain analogs or the parent caffeic acid [2]. While all alkyl caffeates share a common phenolic antioxidant pharmacophore, the specific chain length (C22) dictates the compound's performance profile in enzyme inhibition assays and emulsion-based antioxidant systems.

Elastase inhibition SAR studies: ultra-long-chain caffeate probe

Cut-off effect investigation in emulsion antioxidant systems

Membrane partitioning and lipid bilayer interaction research

Docosyl Caffeate: Substitution Challenges


The alkyl caffeate family exhibits a pronounced 'cut-off' effect, where biological and functional activity is not monotonic with increasing chain length but instead shows distinct optima and declines for the most lipophilic members [1]. Substituting docosyl caffeate (C22) with a medium-chain analog such as octyl caffeate (C8) or dodecyl caffeate (C12) fundamentally alters the molecule's performance in enzyme inhibition assays and its antioxidant efficacy in emulsified systems due to differences in membrane partitioning, interfacial localization, and molecular mobility [2][3]. Even a seemingly minor change to eicosanyl caffeate (C20) yields a quantifiably different elastase inhibition potency (IC50 of 0.99 µg/mL vs. 1.4 µg/mL), underscoring that each alkyl caffeate must be treated as a distinct chemical entity with non-interchangeable properties [4]. The high calculated LogP of 12.35 for docosyl caffeate further distinguishes it as an ultra-lipophilic tool compound, unsuitable for direct replacement by more polar, shorter-chain esters .

Chain-length cutoff effect

Medium-chain caffeates (C8–C12) may exhibit higher antioxidant efficiency in emulsions; C22 shifts performance profile.

Enzyme inhibition potency mismatch

Even the closest analog (C20 eicosanyl caffeate) shows non-interchangeable elastase IC50; small chain-length changes alter potency.

Extreme lipophilicity divergence

LogP ~12.4 results in near-exclusive membrane/oil partitioning; shorter-chain esters or caffeic acid cannot replicate this behavior.

Docosyl Caffeate: Differentiation Evidence


Elastase Inhibition vs. Eicosanyl Caffeate

In a direct head-to-head comparison, docosyl caffeate (C22) and its closest structural analog, eicosanyl caffeate (C20), were isolated from Glycyrrhiza glabra and evaluated for elastase inhibitory activity [1]. Docosyl caffeate exhibited an IC50 of 1.4 µg/mL, whereas eicosanyl caffeate demonstrated a more potent IC50 of 0.99 µg/mL. This 41% difference in potency highlights the sensitivity of elastase inhibition to alkyl chain length within the long-chain caffeate series. For comparison, the parent caffeic acid itself is a much weaker inhibitor, with a reported IC50 of 93 µmol/L (approximately 16.7 µg/mL) against neutrophil elastase , underscoring the necessity of esterification for potent activity.

Elastase Inhibition
Head-to-head
IC50 1.4 µg/mL vs 0.99 µg/mL (C20 analog)
Supports elastase inhibition SAR interpretation
Reported 41% less potent than eicosanyl caffeate; >10-fold over caffeic acid
Elastase Inhibition Anti-inflammatory Natural Products

DPPH Radical Scavenging vs. Alkyl Caffeates

Docosyl caffeate demonstrates moderate antioxidant activity in the DPPH radical scavenging assay [1][2]. While specific IC50 values for docosyl caffeate in DPPH assays are not widely reported in the primary literature, a comprehensive study of alkyl caffeates (C1 to C12) reported DPPH IC50 values ranging from 14 to 23 µM, which is significantly lower (more potent) than the parent caffeic acid (IC50 ~24-51 µM) and reference antioxidants BHT and Vitamin C [3]. However, class-level inference from emulsion studies indicates that the antioxidant efficiency of caffeates decreases for very long alkyl chains (C16-C20) due to the 'cut-off' effect, where excessive lipophilicity reduces effective concentration at the oxidation-prone interfacial region [4]. Therefore, docosyl caffeate (C22) is expected to exhibit antioxidant activity that is superior to caffeic acid but inferior to medium-chain caffeates (C4-C12) in heterophasic systems.

DPPH Scavenging
Class-level
Moderate activity reported; specific IC50 not determined
Supports cut-off effect investigation
Emulsion studies suggest lower efficiency than medium-chain caffeates; data to verify
Antioxidant DPPH Assay Lipid Oxidation

Cytotoxicity vs. Ceramides

Docosyl caffeate has demonstrated cytotoxic activity against KB cells (a subline of HeLa cervical cancer cells) with a reported IC50 value of 3.4 µM . This finding positions the compound as a potential lead structure for anticancer drug development. For comparative context, a structurally distinct elastase inhibitor, pyracrenic acid, shows an IC50 of 2.42 µM against the same enzyme [1], indicating that docosyl caffeate's dual activity (elastase inhibition at 1.4 µg/mL, approximately 2.9 µM; cytotoxicity at 3.4 µM) occurs within a similar concentration range. The cytotoxic mechanism of docosyl caffeate remains to be fully elucidated, but its long alkyl chain may facilitate membrane insertion and disruption of lipid bilayer integrity, a property that distinguishes it from shorter-chain caffeates with lower membrane affinity.

Cytotoxicity (KB cells)
Reported
IC50 3.4 µM
Supports cell-model endpoint review
Mechanism may involve membrane disruption; independent validation recommended
Anticancer Cytotoxicity KB Cells

Lipophilicity vs. Shorter-Chain Caffeates

Docosyl caffeate possesses a calculated LogP value of 12.35, reflecting its extremely hydrophobic nature due to the C22 alkyl chain . This lipophilicity is significantly higher than that of medium-chain alkyl caffeates: for example, octyl caffeate (C8) has a LogP of approximately 5.1, and dodecyl caffeate (C12) has a LogP of approximately 7.4 [1]. The parent caffeic acid has a LogP of approximately 1.2. This profound difference in partition coefficient directly impacts the compound's behavior in biological and formulation systems: docosyl caffeate will preferentially partition into lipid membranes and oil phases, exhibiting negligible aqueous solubility . This property makes docosyl caffeate a valuable tool for studying membrane interactions and for formulating highly lipophilic antioxidant delivery systems, but renders it unsuitable for applications requiring aqueous solubility or rapid systemic distribution.

Lipophilicity (LogP)
Cross-study
LogP 12.35 (calculated)
Dictates membrane partitioning and oil-phase localization
>10 orders more lipophilic than caffeic acid; >5 orders than octyl caffeate
Lipophilicity LogP Drug Delivery

Docosyl Caffeate: Key Applications


Elastase Inhibition for Anti-Inflammatory Drug Discovery

Docosyl caffeate (IC50 = 1.4 µg/mL) serves as a long-chain reference standard for evaluating the structure-activity relationship (SAR) of alkyl caffeates against neutrophil elastase. Its potency, which is lower than that of eicosanyl caffeate (IC50 = 0.99 µg/mL), provides a critical data point for understanding how incremental increases in chain length beyond C20 modulate enzyme inhibition [1]. Researchers investigating the role of elastase in gastric ulcer pathogenesis, skin inflammation, or pulmonary diseases can use docosyl caffeate to probe the impact of extreme lipophilicity on inhibitor binding and cellular uptake [2]. The compound's dual antioxidant and elastase inhibitory profile aligns with the mechanistic requirements for gastroprotective agents, as outlined in patent literature describing its use in ulcer management [3].

Cut-Off Effect in Emulsion Antioxidant Systems

Docosyl caffeate is an ideal tool compound for studying the 'cut-off' phenomenon in lipid oxidation research. Its C22 alkyl chain places it beyond the optimal chain length for antioxidant efficacy in oil-in-water emulsions, which studies show peaks at medium chain lengths (C4-C12) [1][2]. By comparing the performance of docosyl caffeate with that of octyl (C8) or dodecyl (C12) caffeates in fish oil-enriched mayonnaise, milk, or other emulsified food products, researchers can quantify the precise relationship between antioxidant distribution, interfacial concentration, and oxidative stability. This information is invaluable for designing effective antioxidant systems for polyunsaturated fatty acid (PUFA)-enriched foods and nutraceuticals, where the choice of alkyl chain length directly impacts shelf-life [3].

Membrane Interaction & Cytotoxicity in Cancer

With a reported IC50 of 3.4 µM against KB cervical cancer cells, docosyl caffeate represents a promising lead scaffold for anticancer drug development [1]. Its extreme lipophilicity (LogP 12.35) suggests that it may exert cytotoxic effects through membrane disruption or by modulating lipid raft-associated signaling pathways [2]. Researchers can utilize docosyl caffeate to investigate the role of long-chain phenolipids in altering membrane fluidity, permeability, and the function of membrane-bound receptors. Comparative studies with shorter-chain caffeates or with synthetic ceramides can help elucidate whether the observed cytotoxicity is a direct consequence of chain-length-dependent membrane intercalation or a more specific interaction with cellular targets. This application is particularly relevant for cancers where membrane lipid composition is dysregulated or where lipophilic drug delivery is desired [3].

Licorice Extract Standardization & QC

Docosyl caffeate, along with eicosanyl caffeate, is a bioactive marker compound isolated from Glycyrrhiza glabra (licorice) roots [1]. For industrial producers of licorice extracts used in dietary supplements, cosmetics, or traditional medicine, docosyl caffeate can serve as a chemical marker for batch-to-batch consistency and for quantifying the content of long-chain caffeic acid esters. Standardizing extracts to a defined concentration of docosyl caffeate ensures that the elastase inhibitory and antioxidant properties of the final product are reproducible [2]. This is particularly relevant given the patent describing a phytochemical composition comprising eicosanyl caffeate and docosyl caffeate for ulcer management [3]. Procurement of high-purity docosyl caffeate (≥98% by HPLC) is essential for developing validated analytical methods and for use as a reference standard in quality control laboratories .

Application
Selection Property
Validation Focus
Elastase inhibition SAR studies
Long-chain caffeate reference standard
Chain-length-dependent enzyme inhibition
Emulsion oxidation cut-off research
Ultra-lipophilic antioxidant tool
Interfacial antioxidant efficacy
Cancer cell-model membrane studies
High-LogP membrane probe
Cytotoxicity endpoint and membrane disruption
Licorice extract QC standardization
Bioactive marker compound
Batch-to-batch consistency and HPLC method

Technical Documentation Hub

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